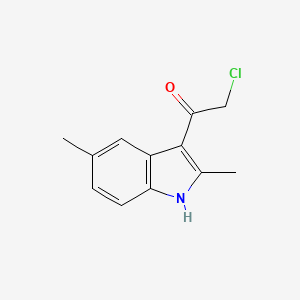

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C12H12ClNO. It has a molecular weight of 221.69 . This compound is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.69 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : The compound participates in reactions to form derivatives like 14,14-dimethyl-14,14a-dihydrobenzo[f]indolo[1,2-c]-quinazoline, which are products of dehydrative cyclization in chemical synthesis (Harano et al., 2007).

Antibacterial and Antifungal Derivatives Synthesis : It's used in the synthesis of indole derivatives exhibiting significant antimicrobial activity. These derivatives have shown activity against pathogens like Aspergillus niger and Candida albicans (Anonymous, 2020).

Anti-Inflammatory Agents Synthesis : Used in preparing derivatives for evaluating anti-inflammatory activities. These are tested on animal models like wistar albino rats for their efficacy against inflammation (Rehman, Saini & Kumar, 2022).

Chemical Reactions and Properties

Condensation Reactions : It's involved in condensation reactions leading to the creation of heterocycles like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines. These products have diverse applications in chemical research (Moskvina, Shilin & Khilya, 2015).

Synthesis of Novel Indole-Based Oxadiazoles : It's a precursor in synthesizing oxadiazoles with potential antibacterial and antifungal activities. These derivatives are important in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Synthesis of Bisindole Derivatives : Involved in the synthesis of bisindole derivatives with demonstrated antimicrobial activities. These compounds are significant for their potential in treating bacterial and fungal infections (Gadaginamath & Shyadligeri, 2000).

Creation of Novel Hybrid Compounds : Utilized in the development of hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, showing cytotoxic activity against human tumor cell lines (Zhengfen et al., 2017).

Synthesis of Biotransformed Products : Involved in biotransformations leading to the creation of chiral intermediates for pharmaceutical applications, like the synthesis of antifungal agents (Miao, Liu, He & Wang, 2019).

Medical and Pharmaceutical Research

- Cancer Detection and Optical Imaging : A derivative of this compound was used to develop a water-soluble near-infrared dye for cancer detection through optical imaging, demonstrating its potential in medical diagnostics and molecular-based beacon development (Pham, Medarova & Moore, 2005).

Direcciones Futuras

Indole derivatives, including “2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone”, have a wide range of potential applications in medicinal chemistry and drug development . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds .

Propiedades

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBYAQDNSRYUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)